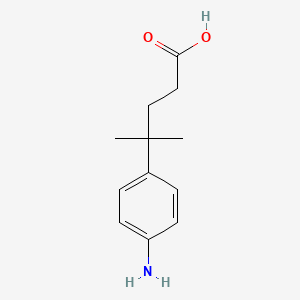

4-(4-Aminophenyl)-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

23203-46-5 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-(4-aminophenyl)-4-methylpentanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-12(2,8-7-11(14)15)9-3-5-10(13)6-4-9/h3-6H,7-8,13H2,1-2H3,(H,14,15) |

InChI Key |

UYPNMPFOGFKGRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Aminophenyl 4 Methylpentanoic Acid

Retrosynthetic Analysis for Complex Amino Acid Derivatives

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. This process involves imaginary bond cleavages, known as disconnections, and the interconversion of functional groups (FGI) to reveal plausible synthetic pathways.

Key Disconnections and Functional Group Interconversions (FGI)

For 4-(4-Aminophenyl)-4-methylpentanoic acid, the analysis begins by identifying the key structural features: a carboxylic acid, a chiral quaternary carbon, and an aniline (B41778) moiety.

Functional Group Interconversion (FGI): A primary FGI step involves converting the amino group (–NH₂) into a nitro group (–NO₂). The reduction of an aromatic nitro group is a reliable and high-yielding transformation, typically achieved through catalytic hydrogenation. This simplifies the synthesis by allowing the installation of the sterically demanding quaternary center without interference from the reactive and potentially coordinating amino group.

Key Disconnections:

C4–Aryl Bond Disconnection: This disconnection breaks the bond between the quaternary center and the aromatic ring. This suggests a synthetic route involving the coupling of an aryl nucleophile (or electrophile) with a pentanoic acid derivative. A plausible forward reaction could be the palladium-catalyzed α-arylation of a protected carboxylic acid derivative. organic-chemistry.orgnih.gov

C3–C4 Bond Disconnection: This cleavage simplifies the molecule into two main fragments: a synthon for the aryl-substituted quaternary center and a C3 synthon representing the rest of the acid chain. The forward reaction could be a Michael addition or the alkylation of an appropriate enolate.

C4–C5 Bond Disconnection: This approach involves the alkylation of a precursor molecule. For instance, a derivative of 4-arylbutanoic acid could be alkylated twice at the α-position (C4) to install the two methyl groups, one of which would complete the pentanoic chain.

A plausible retrosynthetic pathway is outlined below, prioritizing the late-stage introduction of the amino group for synthetic efficiency.

Retrosynthetic Scheme for this compound

This illustrative scheme shows a potential retrosynthetic pathway. The target molecule is disconnected via FGI (amino to nitro). Subsequent C-C disconnections lead back to simpler, readily available starting materials.

This illustrative scheme shows a potential retrosynthetic pathway. The target molecule is disconnected via FGI (amino to nitro). Subsequent C-C disconnections lead back to simpler, readily available starting materials.

Stereoselective Synthesis Approaches for this compound

The construction of the C4 chiral quaternary stereocenter is the most demanding aspect of the synthesis. acs.org Stereoselective methods are essential to produce a single enantiomer of the target compound, which is crucial for biological applications. nii.ac.jp

Asymmetric Alkylation Strategies for Chiral Induction

Asymmetric alkylation involves the diastereoselective or enantioselective addition of an alkyl group to a prochiral substrate. A powerful strategy for constructing the quaternary center in the target molecule is the sequential alkylation of an enolate derived from a precursor such as 2-(4-nitrophenyl)propanoic acid. After converting the acid to an ester or amide, deprotonation would form an enolate, which could then be alkylated with a methyl halide and subsequently with a protected 2-haloacetic acid derivative to build the full carbon skeleton. The key challenge is controlling the stereochemistry of these alkylation steps.

Utilization of Chiral Auxiliaries and Catalysts in Stereocontrol

To achieve stereocontrol in alkylation, chiral auxiliaries or catalysts are employed.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. acs.org For the synthesis of this compound, a chiral auxiliary like a pseudoephedrine or an Evans' oxazolidinone could be attached to a precursor carboxylic acid. The bulky auxiliary shields one face of the resulting enolate, forcing the alkylating agent to approach from the opposite, less hindered face. acs.orgnih.gov This process, known as a diastereoselective alkylation, can be highly efficient in setting the stereochemistry of the quaternary center. acs.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. escholarship.org

Table 1: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Class | Key Features | Typical Cleavage Conditions |

|---|---|---|---|

| Pseudoephedrine | Amino alcohol | Inexpensive, both enantiomers available, products are often crystalline. acs.org | Acidic or basic hydrolysis |

| Evans' Oxazolidinones | Oxazolidinone | High diastereoselectivity, well-studied, predictable stereochemical outcome. | LiOH/H₂O₂, LiBH₄ |

| 8-Phenylmenthol | Terpene derivative | Effective in diastereoselective Birch reduction/alkylation reactions. escholarship.org | Reductive cleavage (e.g., LiAlH₄) |

| SAMP/RAMP | Hydrazine | Used for α-alkylation of aldehydes and ketones. | Ozonolysis or other oxidative methods |

Diastereoselective and Enantioselective Pathways in Synthesis

Diastereoselective Pathways: As described above, the use of a chiral auxiliary creates a diastereomeric intermediate. The subsequent alkylation reaction then forms a new stereocenter, resulting in a product with a specific diastereomeric relationship to the auxiliary. This method is robust and often provides high stereoselectivity. nih.gov

Enantioselective Pathways: An alternative to chiral auxiliaries is the use of a chiral catalyst. escholarship.orgpnas.org In this approach, a substoichiometric amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) creates a chiral environment around the substrate. rsc.orgnih.gov This induces enantioselectivity in the reaction, producing one enantiomer of the product in excess without covalently bonding a chiral moiety to the substrate. For instance, a palladium-catalyzed asymmetric allylic alkylation (AAA) or a phase-transfer-catalyzed alkylation could potentially be adapted to construct the required C4 stereocenter. researchgate.netnih.gov This approach is often more atom-economical than using stoichiometric chiral auxiliaries.

Convergent and Linear Synthesis Strategies for Enhanced Efficiency

| Convergent | A → B → C (2 steps); D → E (1 step); C + E → F (1 step) | (0.80²) x (0.80) x (0.80) | 41.0% |

Orthogonal Protection and Deprotection Group Chemistry in Multi-Step Synthesisacs.org

Orthogonal protection is a pivotal strategy in multi-step synthesis that allows for the selective removal of one protecting group in a molecule that contains multiple protected functional groups, without affecting the others. fiveable.mebham.ac.uk This is achieved by selecting protecting groups that are cleaved under distinctly different chemical conditions. bham.ac.uk For a molecule like this compound, an ideal orthogonal approach would involve protecting the amine with a group removable under one set of conditions (e.g., acid-labile) and the carboxylic acid with a group removable under completely different conditions (e.g., hydrogenolysis). nih.gov This high degree of control is crucial for building complex molecules efficiently. fiveable.me

The primary amino group in this compound is nucleophilic and basic, making it susceptible to a wide range of reactions, including oxidation, alkylation, and acylation. researchgate.net To prevent unwanted side reactions during synthesis, this group must be protected. researchgate.net Carbamates are the most popular and effective class of protecting groups for amines due to their ease of installation, stability across a variety of reaction conditions, and selective removal. masterorganicchemistry.comslideshare.net

Key amine protecting groups include:

tert-Butyloxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and is stable to a wide range of non-acidic conditions. It is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Carbobenzyloxy (Cbz): Introduced via benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be selectively cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notably labile to mild basic conditions, typically using a piperidine (B6355638) solution, making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. masterorganicchemistry.com

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

The carboxylic acid moiety is acidic and can react with basic reagents. Furthermore, its carbonyl group can be susceptible to attack by certain nucleophiles. thieme-connect.de Protection is typically achieved by converting the carboxylic acid into an ester, which masks both its acidity and the reactivity of the carbonyl carbon. thieme-connect.de The choice of ester is critical for establishing an orthogonal protection scheme.

Common carboxylic acid protecting groups include:

Methyl or Ethyl Esters: These are among the simplest protecting groups, often formed via Fischer esterification using the corresponding alcohol under acidic conditions. acs.org They are typically removed by saponification using a strong base like sodium hydroxide, followed by acidic workup.

Benzyl Esters: Formed by reacting the carboxylic acid with benzyl alcohol, benzyl esters are robust but can be cleaved under neutral conditions via catalytic hydrogenolysis. This makes them perfectly orthogonal to acid-labile (e.g., Boc on an amine) and base-labile protecting groups. uchicago.edu

tert-Butyl Esters: These esters are highly resistant to basic and nucleophilic conditions. Their removal is accomplished with strong acids, making them orthogonal to groups cleaved by hydrogenolysis (e.g., Cbz on an amine) or base. uchicago.edu

| Protecting Group | Structure | Introduction Method | Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| Methyl Ester | -COOCH₃ | Methanol (B129727), Acid Catalyst | Base Hydrolysis (Saponification) | Stable to acid and hydrogenolysis |

| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, Acid Catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, Acid Catalyst | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |

Novel Synthetic Routes for Related Aminophenyl-Substituted Carboxylic Acidsfiveable.meuchicago.eduyoutube.com

While classical synthetic methods remain valuable, the development of novel catalytic systems and synthetic strategies offers more efficient, sustainable, and versatile pathways to aminophenyl-substituted carboxylic acids and their derivatives.

Palladium-Catalyzed α-Arylation: A significant challenge in organic synthesis has been the direct α-arylation of free carboxylic acids. nih.gov Recent advancements have introduced a "traceless protecting strategy" for the palladium-catalyzed α-arylation of aliphatic carboxylic acids with aryl halides. nih.govberkeley.edu This method involves the in situ silylation of the carboxylic acid, which facilitates the cross-coupling reaction. This approach could be adapted to synthesize arylalkanoic acids by coupling an appropriate pentanoic acid precursor with a protected 4-bromo- or 4-iodoaniline (B139537) derivative. This strategy is notable for its tolerance of a wide range of functional groups on the aryl halide partner. nih.govnih.gov

Enzymatic and Bio-catalytic Approaches: Modern synthetic chemistry is increasingly turning to biocatalysis for highly selective and environmentally benign transformations. nih.gov For the synthesis of chiral aminophenyl-substituted carboxylic acids, enzymes offer unparalleled stereoselectivity. For instance, engineered enzymes like amine dehydrogenases (AmDHs) can perform asymmetric reductive aminations of keto-acid precursors using inexpensive ammonia (B1221849) as the amine source. nih.gov Similarly, enzymatic resolution, where an enzyme selectively hydrolyzes an amide or ester of one enantiomer from a racemic mixture, is a powerful technique for obtaining optically pure amino acids. libretexts.org These bio-catalytic routes represent a sustainable and highly efficient alternative to traditional chemical synthesis. nih.govsemanticscholar.org

Visible-Light-Mediated Synthesis: Photoredox catalysis using visible light has emerged as a powerful tool for forming C-N and C-C bonds under exceptionally mild conditions. mdpi.com Novel methods for amide synthesis, for example, involve the direct coupling of carboxylic acids and amines assisted by a photocatalyst. mdpi.com While often used for amide bond formation, the principles of radical-based C-C bond formation under photoredox conditions could potentially be applied to construct the carbon skeleton of molecules like this compound, offering a green alternative to traditional transition-metal-catalyzed cross-coupling reactions.

Mechanistic Studies and Chemical Reactivity of 4 4 Aminophenyl 4 Methylpentanoic Acid

Reactivity of the Amino Group: Nucleophilic Behavior and Advanced Derivatization

The primary aromatic amino group (—NH₂) in 4-(4-aminophenyl)-4-methylpentanoic acid is a key center of reactivity due to the lone pair of electrons on the nitrogen atom. This electron pair makes the amino group a potent nucleophile and a base. Its nucleophilicity allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This behavior is fundamental to a wide array of derivatization reactions, which are often employed to alter the molecule's chemical properties or to prepare it for analysis. nih.gov

Advanced derivatization techniques are crucial for enhancing the detectability of molecules in analytical methods like high-performance liquid chromatography (HPLC). nih.govsigmaaldrich.com Reagents are chosen to react specifically with the primary amine to introduce a chromophoric or fluorophoric tag. The reaction typically involves the nucleophilic attack of the amino group on an electrophilic center in the derivatizing agent. sigmaaldrich.com

Common derivatization strategies for primary aromatic amines include reactions with:

The choice of derivatization reagent and reaction conditions can be tailored to optimize reaction speed, derivative stability, and analytical sensitivity. nih.gov

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Anhydride Formation

The carboxylic acid group (—COOH) is another versatile functional group within the molecule, capable of undergoing a variety of nucleophilic acyl substitution reactions. jackwestin.commsu.edu The reactivity of this group is centered on the electrophilic carbonyl carbon.

Esterification

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid. jackwestin.commasterorganicchemistry.com This reaction is reversible, and its equilibrium can be shifted toward the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. masterorganicchemistry.comtaylorandfrancis.com

Amidation

The carboxylic acid can react with ammonia (B1221849) or primary and secondary amines to form amides. This direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. jackwestin.comchemistry.coachorganic-chemistry.org Therefore, the reaction typically requires high temperatures (e.g., >160 °C) to drive off water and proceed, or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. jackwestin.comchemistry.coachdur.ac.uk The activation makes the carbonyl carbon more susceptible to nucleophilic attack by the amine. chemistry.coach

Anhydride Formation

Acid anhydrides are formed by the condensation of two carboxylic acid molecules with the elimination of water. For a molecule like this compound, this would typically involve reacting it with a more reactive carboxylic acid derivative, such as an acyl chloride, in the presence of a base. jackwestin.com The carboxylate anion of the starting acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. msu.edu Symmetrical anhydrides can also be formed by heating the carboxylic acid, though this often requires dehydrating agents. chemistry.coach

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides. msu.edureddit.comsketchy.com This hierarchy is largely determined by the stability of the leaving group. sketchy.com

Aromatic Substitutions and Transformations Involving the Aminophenyl Moiety

The aminophenyl moiety of this compound is highly susceptible to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these substitutions are governed by the two substituents already on the benzene (B151609) ring: the amino group (—NH₂) and the alkyl group (—C(CH₃)(CH₂CH₂COOH)).

The amino group is a powerful activating group and an ortho, para-director. wikipedia.orgchemistrysteps.combyjus.com This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. chemistrysteps.comlibretexts.org The alkyl group is also an activating group and an ortho, para-director, though weaker than the amino group. It donates electron density primarily through an inductive effect. kau.edu.sa

Since both groups direct incoming electrophiles to the positions ortho and para relative to themselves, and they are in a para relationship to each other, the substitution will occur at the positions ortho to the strongly activating amino group (and meta to the alkyl group). Common electrophilic aromatic substitution reactions include:

The high reactivity of the aniline (B41778) ring can sometimes be a disadvantage, leading to over-reaction or oxidation. libretexts.org Therefore, protecting the amino group as an amide is a common strategy to moderate its reactivity and improve the yield of the desired monosubstituted product. libretexts.orglibretexts.org

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles.

Fischer Esterification

Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.comlibretexts.org The reaction is nearly thermoneutral, with a standard enthalpy change (ΔH°) of approximately -3 ± 2 kJ/mol, meaning heat generation is not a significant factor. ucr.ac.cr The equilibrium constant (Keq) is not strongly affected by temperature. ucr.ac.cr The primary challenge is kinetic; the reaction rate is influenced by the steric hindrance of both the alcohol and the carboxylic acid. ucr.ac.crchembam.com For instance, less sterically hindered alcohols like methanol (B129727) react faster than bulkier ones. ucr.ac.cr The reaction is catalyzed by strong acids, which accelerate the process by protonating the carbonyl group, making it a better electrophile. masterorganicchemistry.comchemistrysteps.com To achieve high conversion, the equilibrium must be shifted, typically by using a large excess of one reactant or by removing the water by-product. masterorganicchemistry.com

Amidation

Direct amidation is thermodynamically challenging under mild conditions due to the formation of a stable ammonium carboxylate salt. jackwestin.com Overcoming this requires significant energy input (high temperatures) to dehydrate the salt. organic-chemistry.orgmdpi.com Kinetically, the reaction is slow. Catalytic methods are often employed to provide alternative, lower-energy reaction pathways. dur.ac.uk The reaction between an ester and an amine to form an amide is also a common transformation. This process is generally under thermodynamic control, with the relative stability of the amide and ester influencing the final equilibrium position. nih.gov

Factors Influencing Reaction Rates

| Reaction | Key Kinetic Factors | Thermodynamic Considerations |

|---|---|---|

| Fischer Esterification | Acid catalyst concentration, Steric hindrance, Temperature | Equilibrium-limited; driven by Le Châtelier's principle (reactant excess, product removal) |

| Amidation (Direct) | Temperature, Catalyst (if used) | Unfavorable at low temperatures due to salt formation; driven by water removal at high temperatures |

| Electrophilic Aromatic Substitution | Nature of electrophile, Activating/deactivating effect of substituents | Generally product-favored (irreversible deprotonation restores aromaticity) |

Electrophilic Aromatic Substitution

The rate-determining step in electrophilic aromatic substitution is typically the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. masterorganicchemistry.com This step disrupts the stable aromatic system and has a high activation energy. The stability of this intermediate directly affects the reaction rate. Electron-donating groups, like the amino and alkyl groups on the aminophenyl moiety, stabilize the arenium ion, thereby increasing the reaction rate compared to unsubstituted benzene. wikipedia.orgkau.edu.sa Computational studies have shown that for SEAr reactions, electrostatic interactions are the dominant factor in determining the energy barrier of the reaction. nih.gov

Derivatization and Functionalization Strategies for 4 4 Aminophenyl 4 Methylpentanoic Acid

Advanced Peptide Coupling and Amide Bond Formation Methodologies

The presence of a carboxylic acid and an amino group makes 4-(4-aminophenyl)-4-methylpentanoic acid amenable to standard peptide coupling and amide bond formation reactions. These reactions are fundamental in synthesizing peptides, peptidomimetics, and other amide-containing structures. The activation of the carboxylic acid is a crucial first step to facilitate nucleophilic attack by an amine.

Commonly employed coupling reagents for this purpose can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comuniurb.itsigmaaldrich.combachem.comamericanpeptidesociety.org

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for their efficiency and cost-effectiveness. peptide.comamericanpeptidesociety.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress potential side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.comamericanpeptidesociety.org

Phosphonium reagents , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high coupling efficiency, particularly with sterically hindered amino acids. sigmaaldrich.com

Uronium/aminium reagents , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also highly effective and widely used in both solution-phase and solid-phase peptide synthesis. peptide.combachem.com

The general procedure for amide bond formation involves dissolving the this compound in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and a non-nucleophilic base, like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction. fishersci.co.uk The amine component is then added to the activated carboxylic acid to form the desired amide bond.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | |

| Uronium/Aminium Salts | HBTU, HATU, TBTU |

Integration into Linker Chemistry for Complex Molecular Assemblies

The bifunctional nature of this compound makes it an attractive candidate for use as a linker in the construction of complex molecular assemblies, such as antibody-drug conjugates (ADCs) and other bioconjugates. dtu.dk Linkers play a critical role in connecting different molecular entities, and their chemical properties can significantly influence the stability and efficacy of the final conjugate.

The carboxylic acid end of this compound can be conjugated to a targeting moiety, such as an antibody or a small molecule ligand, while the amino group can be attached to a payload, like a cytotoxic drug. Alternatively, the functionalities can be reversed depending on the desired synthetic strategy. The gem-dimethyl group on the aliphatic chain can provide steric hindrance, which may influence the stability and conformational properties of the resulting conjugate.

The synthesis of such conjugates would typically involve sequential amide bond formations or other compatible conjugation chemistries. For instance, the carboxylic acid could be activated and reacted with an amine-containing payload. Subsequently, the amino group of the this compound moiety could be acylated by a reactive ester derivative of a targeting molecule.

Formation of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, including esters and amides.

Esterification: The formation of esters is typically achieved through the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. organic-chemistry.orguakron.eduorganic-chemistry.org Alternatively, esterification can be carried out under milder conditions using coupling reagents like DCC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.org This method is particularly useful for reactions with sensitive alcohols. The general reaction involves activating the carboxylic acid with DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. orgsyn.org

Amide Formation: As discussed in section 5.1, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine using a variety of coupling reagents. fishersci.co.ukiajpr.comlibretexts.orgorganic-chemistry.org The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used.

The synthesis of these derivatives expands the utility of this compound as a building block, allowing for its incorporation into a wider range of molecules with diverse properties and applications.

Heterocyclic Ring Formation and Cyclization Reactions Involving Amino or Carboxyl Groups

The presence of both an amino and a carboxyl group within the same molecule opens up the possibility of intramolecular cyclization reactions to form heterocyclic rings. While specific examples involving this compound are not extensively documented in readily available literature, general principles of organic synthesis suggest several potential cyclization pathways.

For instance, intramolecular amidation could lead to the formation of a lactam, a cyclic amide. This would require activation of the carboxylic acid followed by nucleophilic attack by the aromatic amino group. The feasibility of this reaction would depend on the ring size of the resulting lactam and the reaction conditions employed. Acid-catalyzed intramolecular cyclization is a common strategy for the synthesis of various heterocyclic systems. nih.govnih.govacs.org

Furthermore, the amino and carboxyl groups could participate in reactions with other bifunctional reagents to construct more complex heterocyclic systems. For example, reaction with a 1,2-dicarbonyl compound could potentially lead to the formation of a quinoxaline (B1680401) or a similar fused heterocyclic structure. The gem-dimethyl group might influence the regioselectivity and feasibility of such cyclization reactions.

Modifications for Integration into Advanced Polymeric and Material Architectures

The functional groups of this compound make it a suitable monomer for the synthesis of advanced polymers and materials. Both the amino and carboxylic acid groups can participate in polymerization reactions.

Polycondensation: This compound can undergo polycondensation reactions to form polyamides. sid.irnih.gov For example, self-polycondensation, where the amino group of one monomer reacts with the carboxylic acid of another, would lead to a polyamide with a repeating unit derived from this compound. Alternatively, it can be co-polymerized with other monomers, such as diacids or diamines, to produce copolymers with tailored properties. The bulky gem-dimethyl group in the polymer backbone would likely impact the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength.

Grafting onto Polymers: The amino or carboxylic acid group can be used to graft this compound onto existing polymer backbones. For instance, the amino group could react with polymers containing electrophilic groups like acid chlorides or epoxides. Conversely, the carboxylic acid could be coupled to polymers with nucleophilic side chains, such as hydroxyl or amino groups. This functionalization can be used to modify the surface properties of materials or to introduce specific functionalities. For example, it has been used in the synthesis of chitosan-graft-poly(acrylic acid) using a RAFT agent derived from a similar pentanoic acid structure. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research of 4 4 Aminophenyl 4 Methylpentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 4-(4-Aminophenyl)-4-methylpentanoic acid, a combination of ¹H and ¹³C NMR experiments would provide a complete picture of the atomic connectivity and chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets (an AA'BB' system) in the range of δ 6.5-7.5 ppm. The doublet at the lower chemical shift would correspond to the protons ortho to the electron-donating amino group, while the downfield doublet would be assigned to the protons meta to the amino group. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration. The aliphatic protons of the pentanoic acid chain would be found in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the carboxylic acid (C2) would likely resonate around δ 2.2-2.5 ppm as a triplet. The adjacent methylene protons (C3) would appear at a slightly lower chemical shift, approximately δ 1.8-2.1 ppm, also as a triplet. The methyl group attached to the quaternary carbon (C4) would give rise to a sharp singlet at around δ 1.3-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 175-185 ppm. The aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the amino group being the most upfield due to shielding effects, and the carbon attached to the alkyl chain being the most downfield. Quaternary carbons generally show weaker signals in ¹³C NMR spectra. huji.ac.il The quaternary carbon at C4 is predicted to resonate in the range of δ 40-50 ppm. researchgate.net The methylene carbons of the pentanoic acid chain would be found at approximately δ 30-40 ppm (C2) and δ 20-30 ppm (C3), while the methyl carbon would be the most upfield, likely below δ 30 ppm.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10-12 (broad s) | 175-185 |

| Aromatic CH (ortho to NH₂) | 6.6-6.8 (d) | 114-116 |

| Aromatic CH (meta to NH₂) | 7.0-7.2 (d) | 128-130 |

| Aromatic C-NH₂ | - | 145-148 |

| Aromatic C-C(CH₃) | - | 135-140 |

| Amino (NH₂) | 3.5-4.5 (broad s) | - |

| Methylene (CH₂) at C2 | 2.2-2.5 (t) | 35-40 |

| Methylene (CH₂) at C3 | 1.8-2.1 (t) | 25-30 |

| Quaternary Carbon (C4) | - | 40-50 |

| Methyl (CH₃) | 1.3-1.6 (s) | 25-30 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound (C₁₂H₁₇NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for related structures often involve the loss of small, stable molecules. nih.gov For this compound, characteristic fragmentation would likely include:

Loss of water (H₂O): A peak corresponding to [M+H - H₂O]⁺ is expected due to the presence of the carboxylic acid group.

Loss of formic acid (HCOOH): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a significant [M+H - HCOOH]⁺ ion.

Cleavage of the C-C bond adjacent to the aromatic ring: This would result in the formation of a stable benzylic-type cation.

Fragmentation of the alkyl chain: Various cleavages along the pentanoic acid chain would produce a series of smaller fragment ions.

Predicted HRMS Fragmentation Data

| Fragment Ion | Proposed Structure | Description |

| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₁₂H₁₆NO⁺ | Loss of water from the carboxylic acid |

| [M+H - COOH]⁺ | C₁₁H₁₇N⁺ | Loss of the carboxyl group |

| [C₇H₈N]⁺ | H₂N-C₆H₄-CH₂⁺ | Cleavage at the benzylic position |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1725 cm⁻¹. spectroscopyonline.com The N-H stretching vibrations of the primary amine will be visible as two sharp bands in the 3300-3500 cm⁻¹ region. youtube.com Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-N stretching of the aromatic amine is expected around 1250-1350 cm⁻¹. aip.org

Raman Spectroscopy: Raman spectroscopy will provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra, with characteristic peaks in the 1580-1620 cm⁻¹ region. The symmetric stretching of the C-C bonds in the benzene ring will also be prominent. While the C=O stretch is also visible in Raman, it is generally weaker than in the IR spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |

| Aromatic/Aliphatic C-H | 2850-3100 | 2850-3100 | Stretching |

| Amine N-H | 3300-3500 (two bands) | 3300-3500 | Stretching |

| Carboxylic Acid C=O | 1700-1725 (strong) | 1700-1725 (medium) | Stretching |

| Aromatic C=C | 1580-1620 | 1580-1620 (strong) | Ring Stretching |

| Amine N-H | 1550-1650 | Weak | Bending |

| Carboxylic Acid C-O | 1210-1320 | Weak | Stretching |

| Aromatic C-N | 1250-1350 | 1250-1350 | Stretching |

Based on data from analogous compounds like 4-aminobenzoic acid. researchgate.netchemicalbook.comnist.govspectrabase.comspectrabase.com

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound possesses a chiral quaternary center at the C4 position, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample. nih.gov

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for the enantiomeric separation of chiral carboxylic acids. nih.govchiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution. Alternatively, derivatization of the carboxylic acid with a chiral reagent can form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Gas Chromatography (GC) can also be used for chiral separations, usually after derivatization of the carboxylic acid and amino groups to increase volatility and improve chromatographic performance.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of sufficient quality is a prerequisite for this technique.

For this compound, a crystal structure would precisely define the geometry of the molecule. Based on the structures of similar compounds like 4-aminophenylacetic acid and 4-aminobenzoic acid, it is expected that the carboxylic acid group may participate in hydrogen bonding, forming dimers or extended networks in the crystal lattice. researchgate.netnih.gov The amino group would also be involved in hydrogen bonding with neighboring molecules. The crystal packing would be influenced by these hydrogen bonds as well as van der Waals interactions between the aromatic rings and aliphatic chains. The analysis of the crystal structure would provide invaluable data for understanding the solid-state properties of the compound and for computational modeling studies.

Theoretical and Computational Chemistry Studies of 4 4 Aminophenyl 4 Methylpentanoic Acid

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-(4-Aminophenyl)-4-methylpentanoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) are powerful tools for this purpose. researchgate.netscispace.com

These calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information about its electronic structure can be derived. Key parameters that would be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, which is critical for understanding its interactions with other molecules.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses assign partial charges to each atom in the molecule, offering insights into its polarity and electrostatic potential.

Bond Order Analysis: This helps in quantifying the strength and nature (single, double, triple) of the chemical bonds within the molecule.

For this compound, these calculations would likely show a high electron density around the amino group (-NH2) and the carboxylic acid group (-COOH), indicating these as primary sites for chemical reactions.

Interactive Data Table: Predicted Electronic Properties (Note: The following data is illustrative of typical outputs from quantum chemical calculations and not based on actual published research for this specific molecule.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Relates to the ability to donate an electron |

| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |

Molecular Modeling and Dynamics Simulations for Conformational Space and Interaction Studies

While quantum chemical calculations provide a static picture, molecules are dynamic entities. Molecular modeling and dynamics (MD) simulations are employed to explore the conformational landscape and behavior of this compound over time. nih.govnih.govresearchgate.net

The process typically involves:

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system. nih.govnih.gov

System Setup: The molecule is placed in a simulation box, often with a solvent (like water) to mimic physiological or experimental conditions.

Simulation: The system's trajectory is calculated by integrating Newton's laws of motion for each atom over a specific period.

These simulations can reveal:

Stable Conformers: The various low-energy shapes the molecule can adopt.

Flexibility and Dynamics: How different parts of the molecule move and fluctuate.

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solutes.

For this compound, MD simulations could elucidate the flexibility of the pentanoic acid chain and the rotational freedom around the phenyl ring, which are important for its biological activity and physical properties.

Prediction of Spectroscopic Parameters for Experimental Correlation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and validate experimental results. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The vibrational modes associated with specific functional groups (e.g., the N-H stretch of the amino group, the C=O stretch of the carboxylic acid) can be identified and compared with experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the molecule's geometry and electronic environment and are crucial for confirming its structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum.

Interactive Data Table: Predicted Spectroscopic Data (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group |

|---|---|---|

| IR | ~3400-3300 cm⁻¹ | N-H stretching (amino group) |

| IR | ~1710 cm⁻¹ | C=O stretching (carboxylic acid) |

| ¹³C NMR | ~175 ppm | Carbonyl carbon (carboxylic acid) |

Reaction Pathway Analysis and Transition State Elucidation through Computational Methods

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. nih.govresearchgate.net This involves:

Mapping Potential Energy Surfaces: By calculating the energy of the system as the reactants are converted into products, a potential energy surface can be mapped out.

Locating Transition States: The highest energy point along the reaction coordinate, the transition state, can be located and its structure and energy determined.

Calculating Reaction Barriers: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

For example, the mechanism of esterification of the carboxylic acid group or the acylation of the amino group could be investigated. These calculations would provide detailed insights into the feasibility and kinetics of various chemical transformations. mit.edu

Potential Research Applications of 4 4 Aminophenyl 4 Methylpentanoic Acid in Chemical Biology and Advanced Materials

Role as a Versatile Building Block in Complex Chemical Synthesis

The structure of 4-(4-Aminophenyl)-4-methylpentanoic acid, featuring both a carboxylic acid and an amino group, theoretically allows it to function as a bifunctional building block in organic synthesis. The aromatic amine can undergo a variety of reactions, such as diazotization, acylation, and alkylation, while the carboxylic acid group can be converted into esters, amides, or other derivatives. The quaternary carbon atom provides steric hindrance that could influence the reactivity and conformation of resulting molecules. However, specific examples of its use in the synthesis of complex molecules are not detailed in peer-reviewed literature.

Design and Synthesis of Chemically Biological Probes and Tools

Chemical probes are essential tools in chemical biology for studying biological processes. The bifunctional nature of this compound could potentially allow for the attachment of a reporter group (like a fluorophore) to one end and a reactive group to target a specific biomolecule at the other. The rigid phenyl group could also serve as a spacer. Nevertheless, there is no specific information available in scientific databases on its incorporation into such probes.

Integration into Polymeric Structures and Novel Material Development

The presence of both an amine and a carboxylic acid group makes this compound a potential monomer for the synthesis of polyamides. The methyl groups on the aliphatic chain could impact the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. However, a review of the literature did not yield any studies on the polymerization of this specific monomer or the characterization of such polymers.

Applications in Preclinical Drug Discovery Research as a Synthetic Intermediate or Scaffold

In drug discovery, molecular scaffolds form the core structure of new drug candidates. The aminophenylpentanoic acid moiety could serve as a scaffold to which various functional groups are attached to create a library of compounds for biological screening. The specific arrangement of its functional groups could be explored for interaction with various biological targets. Despite this potential, there are no published preclinical studies that explicitly mention the use of this compound as a key intermediate or scaffold in the development of new therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-Aminophenyl)-4-methylpentanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-aminophenyl groups with methylpentanoic acid precursors. Key steps include:

-

Acylation : Use acyl chlorides or anhydrides to introduce the pentanoic acid moiety.

-

Protection/Deprotection : Protect the amine group (e.g., with tert-butoxycarbonyl (Boc)) during synthesis to prevent side reactions .

-

Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor via TLC or HPLC for intermediate purity .

-

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Data Table : Common Reagents and Conditions

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM | 0–25°C | 65–75 |

| Deprotection | TFA | DCM | 25°C | >90 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the aromatic amine (δ 6.5–7.5 ppm) and methylpentanoic acid groups (δ 1.2–2.5 ppm) .

- FTIR : Identify characteristic peaks: N-H stretch (~3400 cm), carboxylic acid O-H (~2500–3000 cm), and aromatic C=C (~1600 cm) .

- HPLC : Employ a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .

Q. What experimental considerations are critical for ensuring compound stability during storage?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when synthesizing this compound?

- Methodological Answer : Contradictions often arise from:

-

Impurity Profiles : Compare HPLC chromatograms of batches to identify unaccounted peaks (e.g., unreacted starting materials) .

-

Reagent Quality : Verify purity of acylating agents (e.g., ≥98% by GC-MS) and solvents (e.g., anhydrous DMF) .

-

Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Detect impurities at ppm levels using MRM transitions (e.g., m/z 250 → 150 for degradation products) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., cis/trans isomerism) by analyzing single crystals grown from ethanol .

- ICP-OES : Screen for heavy metal residues (e.g., Pd from catalysts) with detection limits <0.1 ppm .

Q. How can the compound’s structure-activity relationship (SAR) be explored for pharmacological applications?

- Methodological Answer :

-

Analog Synthesis : Modify the methyl group (e.g., replace with ethyl or isopropyl) and compare bioactivity .

-

In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs) .

-

In Vitro Assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC) in HEK293 or HepG2 cell lines .

- Data Table : Example SAR Modifications

| Modification | Bioactivity (IC, μM) | Solubility (mg/mL) |

|---|---|---|

| 4-Methyl | 12.3 ± 1.2 | 1.5 |

| 4-Ethyl | 8.9 ± 0.9 | 0.7 |

Methodological Best Practices

- Experimental Design : Use factorial design (e.g., 2 matrix) to optimize synthesis parameters (temperature, solvent ratio, catalyst loading) .

- Data Validation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to avoid misinterpretation .

- Safety Compliance : Follow protocols for handling aromatic amines (e.g., PPE, fume hoods) as per ECHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.